5-Methoxy-2-[3-(methylsulfanyl)propyl]pyrimidin-4(3H)-one
Description
Properties
CAS No. |
88570-36-9 |
|---|---|
Molecular Formula |
C9H14N2O2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
5-methoxy-2-(3-methylsulfanylpropyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N2O2S/c1-13-7-6-10-8(11-9(7)12)4-3-5-14-2/h6H,3-5H2,1-2H3,(H,10,11,12) |
InChI Key |
GNEYAQYZPWNFPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(NC1=O)CCCSC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(3-(methylthio)propyl)pyrimidin-4(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a pyrimidinone derivative with a methylthio-propyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(3-(methylthio)propyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles like amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyrimidinone derivatives
Substitution: Substituted pyrimidinone derivatives
Scientific Research Applications
5-Methoxy-2-(3-(methylthio)propyl)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(3-(methylthio)propyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5-Methoxy-2-[3-(methylsulfanyl)propyl]pyrimidin-4(3H)-one with key analogs based on substituents, molecular weight, and properties inferred from the evidence:
Structural and Functional Differences
Substituent Effects on Lipophilicity: The 3-(methylsulfanyl)propyl chain in the target compound likely increases lipophilicity compared to analogs with shorter thioether groups (e.g., 2-(methylthio) in CAS 1671-08-5). This property may enhance membrane permeability in biological systems.
Hazard Profile :
- The simpler analog 5-Methoxy-2-(methylthio)pyrimidin-4(3H)-one is classified with hazards H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . The target compound’s longer alkyl chain may mitigate or exacerbate these hazards, requiring further toxicological evaluation.
Synthetic Utility :
- Brominated analogs (e.g., CAS 81560-03-4) serve as intermediates for cross-coupling reactions, whereas methoxy or methylthio groups are often used to modulate electron density in medicinal chemistry .
Biological Activity
5-Methoxy-2-[3-(methylsulfanyl)propyl]pyrimidin-4(3H)-one, with the CAS number 88570-36-9, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative efficacy against various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₄N₂O₂S, with a molecular weight of 214.29 g/mol. The compound features a methoxy group and a methylthio-propyl group on the pyrimidinone ring, which contribute to its unique chemical properties.
| Property | Value |
|---|---|
| CAS No. | 88570-36-9 |
| Molecular Formula | C₉H₁₄N₂O₂S |
| Molecular Weight | 214.29 g/mol |
| IUPAC Name | 5-methoxy-2-(3-methylsulfanylpropyl)-1H-pyrimidin-4-one |
| InChI Key | GNEYAQYZPWNFPX-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cell proliferation.
- Receptor Modulation : The compound can bind to specific receptors, modulating cellular signaling pathways that affect apoptosis and cell cycle regulation.
Antimicrobial Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate notable efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus .
Anticancer Properties
The compound has been investigated for its anticancer potential. A study highlighted that pyrimidine derivatives can exhibit varying degrees of cytotoxicity against cancer cell lines. For example, derivatives similar to this compound have shown IC₅₀ values in the micromolar range against breast cancer cell lines (e.g., MCF-7) .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Similar Pyrimidine A | MCF-7 | 15.3 |
| Similar Pyrimidine B | MDA-MB453 | 29.1 |
Anti-inflammatory Effects
Pyrimidine derivatives also display anti-inflammatory properties. Compounds in this class have shown significant inhibition in models of paw edema, indicating their potential as anti-inflammatory agents .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrimidine derivatives:
- Antimicrobial Efficacy : A study demonstrated that certain pyrimidine derivatives exhibited high antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
- Anticancer Activity : Research focusing on structural variations in pyrimidines revealed that modifications could enhance anticancer efficacy. For instance, compounds with specific substituents showed improved IC₅₀ values against various cancer cell lines .
- Inflammatory Response : In vivo studies indicated that certain derivatives could reduce inflammation markers significantly compared to control groups treated with standard anti-inflammatory drugs like indomethacin .
Q & A
What synthetic strategies are effective for constructing the pyrimidin-4(3H)-one core with a 3-(methylsulfanyl)propyl substituent?
Basic Question
The core structure can be synthesized via alkylation of 5-methoxy-2-thiomethylpyrimidin-4(3H)-one using 3-chloropropyl methyl sulfide under basic conditions (e.g., NaH in DMF). Subsequent purification via column chromatography (silica gel, ethyl acetate/hexane) ensures removal of unreacted starting materials . For regioselective functionalization, Suzuki-Miyaura cross-coupling reactions have been employed for analogous pyrimidinones, using Pd(PPh₃)₄ as a catalyst and aryl/heteroaryl boronic acids .
How can conflicting reaction outcomes in methylthio-substituted pyrimidinone syntheses be resolved?
Advanced Question
Reaction pathways involving methylthio-modified intermediates (e.g., N-arylamino-1,3-diazabuta-1,3-dienes) are sensitive to steric and electronic factors. Evidence from Table 6 shows that competing pathways (e.g., formation of 5-(buta-1,3-dienyl) vs. 5-[1-(N-phenylamino)but-2-enyl] derivatives) arise from variations in electron-withdrawing/donating substituents and solvent polarity. Resolution requires kinetic control (low temperature) or thermodynamic stabilization (e.g., polar aprotic solvents like DMF) to favor the desired product .
What analytical techniques are critical for confirming the regiochemistry of substituted pyrimidinones?
Basic Question
X-ray crystallography is definitive for structural elucidation, as demonstrated for related imidazo[4,5-b]pyridine derivatives . Complementary methods include:
- ¹H/¹³C NMR : Methylsulfanyl protons resonate at δ 2.1–2.3 ppm (singlet), while methoxy groups appear at δ 3.8–4.0 ppm.
- HRMS : Accurate mass determination (e.g., ESI+) confirms molecular formula .
How can computational modeling guide the design of pyrimidinone derivatives for 5-HT1A receptor binding?
Advanced Question
QSAR studies on thieno[2,3-d]pyrimidin-4(3H)-one derivatives reveal that substituents at the 3-position (e.g., amino groups) enhance 5-HT1A affinity by forming hydrogen bonds with Ser199 and Tyr390 residues. Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) optimize side-chain interactions, as seen in compound 70 (IC₅₀ = 0.3 nM) . Selectivity over α₁-adrenoceptors requires bulky arylpiperazine moieties to sterically hinder non-target binding .
What safety protocols are essential when handling 5-methoxy-2-[3-(methylsulfanyl)propyl]pyrimidin-4(3H)-one?
Basic Question
The compound is classified as hazardous (H302: harmful if swallowed; H315/H319: skin/eye irritation; H335: respiratory irritation). Key protocols include:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis.
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Immediate medical consultation is required .
How do solvent and catalyst choices influence the efficiency of thioether functionalization in pyrimidinones?
Advanced Question
In thioether alkylation (e.g., introducing 3-(methylsulfanyl)propyl), polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate intermediate. Catalytic KI accelerates SN2 displacement by stabilizing the transition state. For example, refluxing in DMF with KI achieves >80% yield, while non-polar solvents (toluene) result in incomplete conversion .
What strategies mitigate byproduct formation during multi-step syntheses of pyrimidinone derivatives?
Advanced Question
Byproducts often arise from over-alkylation or oxidation. Strategies include:
- Protecting Groups : Temporarily block reactive sites (e.g., methoxy groups) with tert-butyldimethylsilyl (TBS) ethers.
- Stepwise Monitoring : Use TLC or HPLC at each stage to isolate intermediates (e.g., after Suzuki coupling or thioether formation) .
How can in vitro anti-proliferative activity of pyrimidinone derivatives be systematically evaluated?
Advanced Question
Standard protocols involve:
- Cell Lines : Screen against human cancer lines (e.g., MCF-7, HepG2) using MTT assays.
- Dose-Response : Test concentrations from 1 nM–100 µM to determine IC₅₀.
- Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) and Western blotting for caspase-3 activation .
What role does the methylsulfanyl group play in modulating physicochemical properties?
Basic Question
The methylsulfanyl moiety increases lipophilicity (logP ~2.5), enhancing membrane permeability. However, it may reduce aqueous solubility, necessitating formulation with cyclodextrins or PEGylation for in vivo studies .
How are molecular dynamics simulations applied to predict pyrimidinone stability in biological systems?
Advanced Question
Simulations (AMBER force field) assess conformational stability of the pyrimidinone core in aqueous or lipid bilayer environments. Key metrics include RMSD (<2 Å) and hydrogen bond persistence with water or target proteins. For example, simulations of 5-HT1A-bound derivatives reveal stable π-π stacking with Phe362 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
